molecular formula C9H7ClO B075481 5-Chloro-3-methylbenzofuran CAS No. 1125-41-3

5-Chloro-3-methylbenzofuran

Cat. No.: B075481
CAS No.: 1125-41-3
M. Wt: 166.6 g/mol
InChI Key: GBSSYXMLLXIOCV-UHFFFAOYSA-N
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Description

5-Chloro-3-methylbenzofuran is an organic compound with the molecular formula C9H7ClO. It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring.

Synthetic Routes and Reaction Conditions:

    Cyclization of 2-chloro-3-methylphenol: One common method involves the cyclization of 2-chloro-3-methylphenol with an appropriate reagent to form the benzofuran ring.

    Bromination and Subsequent Cyclization: Another method involves the bromination of 2-acetyl-5-chloro-3-methylbenzofuran followed by cyclization.

Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and cost-effectiveness. This may include the use of continuous flow reactors and advanced catalytic systems to streamline the process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

Scientific Research Applications

Antimicrobial Activity

1. Antimycobacterial Activity
Research indicates that benzofuran derivatives, including 5-chloro-3-methylbenzofuran, exhibit significant activity against Mycobacterium tuberculosis (M. tuberculosis). For instance, a series of benzofuran derivatives were synthesized and tested for their antimycobacterial properties, revealing compounds with minimum inhibitory concentrations (MIC) as low as 0.60 μM, highlighting the potential of this scaffold in developing new antitubercular agents .

2. Antifungal Properties
The compound also shows promising antifungal activity. Studies have demonstrated that certain benzofuran derivatives can inhibit the growth of various fungal strains, including Candida albicans. For example, modifications on the benzofuran ring have led to enhanced antifungal potency, making them viable candidates for antifungal drug development .

Other Pharmacological Activities

1. Anticancer Potential
Benzofuran derivatives have been explored for their anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer progression. Some derivatives have shown efficacy against breast cancer cell lines, suggesting a broader application in oncology .

2. Mechanisms of Action
The mechanisms through which these compounds exert their effects include inhibition of topoisomerases and interaction with sigma receptors, which are crucial in cellular processes such as DNA replication and repair. These interactions can lead to apoptosis in cancer cells or disruption of microbial cell function .

Data Table: Biological Activities of this compound Derivatives

Activity Type Target Organism/Cell Line MIC (μg/mL) Reference
AntimycobacterialM. tuberculosis<0.60
AntifungalC. albicans1.6 - 12.5
AnticancerBreast cancer cell linesVaries

Case Studies

Case Study 1: Synthesis and Evaluation of Benzofuran Derivatives
In a study by Telvekar et al., several benzofuran derivatives were synthesized and evaluated for their antimicrobial activity against M. tuberculosis and C. albicans. The study highlighted that specific substitutions on the benzofuran ring significantly enhanced biological activity, demonstrating the importance of structural modifications in drug design .

Case Study 2: Pharmacological Profiling
Another investigation focused on the pharmacological profiling of benzofuran derivatives revealed their potential as dual-action agents targeting both bacterial infections and cancer cells. The study provided insights into the structure-activity relationship (SAR), emphasizing how different substituents could modulate activity against various pathogens .

Mechanism of Action

The mechanism of action of 5-chloro-3-methylbenzofuran involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition is crucial in managing diabetic complications by reducing the accumulation of sorbitol in tissues. The compound’s interactions with other biological targets, such as receptors and enzymes, are also being explored in ongoing research .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom influences its electronic properties and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

5-Chloro-3-methylbenzofuran is a compound that has garnered attention in recent years due to its diverse biological activities. This article delves into the various pharmacological effects associated with this compound, including its synthesis, biological activity, and potential therapeutic applications.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves several methodologies, including the condensation of benzofuran analogues with various reagents. For instance, derivatives have been synthesized through the reaction of 5-chloro-3-methyl-2-acetylbenzofuran with aromatic aldehydes under basic conditions, leading to a variety of biologically active compounds .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antitumor and Cytotoxic Activity

Research indicates that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For example, studies have shown that these compounds can inhibit cell proliferation in HepG2 (liver cancer) and F2408 (breast cancer) cell lines, demonstrating their potential as anticancer agents . The mechanism behind this activity often involves the disruption of microtubule formation, which is critical for cell division.

2. Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied. In vitro assays revealed that certain derivatives exhibit potent antibacterial and antifungal activities against pathogens such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. The compounds were tested using diffusion methods, and some demonstrated effectiveness comparable to standard antibiotics .

3. Anti-inflammatory and Antitubercular Activity

Further investigations into the pharmacological profile of this compound have indicated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Additionally, it has shown promising results against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : One study synthesized a series of benzofuran ketoxime derivatives, demonstrating that certain modifications significantly enhance cytotoxicity against cancer cell lines. The most effective compounds were identified through structure-activity relationship (SAR) studies .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of synthesized benzofuran quinoxaline derivatives derived from this compound. The results indicated that specific derivatives exhibited substantial antibacterial and antifungal activities, outperforming conventional treatments in some cases .
  • Inhibition Studies : Research on aldose reductase inhibitors highlighted the potential of this compound as a non-carboxylic acid inhibitor with high oral bioavailability in diabetic models. This suggests its utility in managing diabetic complications .

Summary Table of Biological Activities

Biological Activity Effectiveness Tested Pathogens/Cell Lines
AntitumorHighHepG2, F2408
AntibacterialModerate to HighS. aureus, E. coli
AntifungalModerateC. albicans, A. niger
Anti-inflammatoryPromisingIn vitro models
AntitubercularEffectiveMycobacterium tuberculosis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-3-methylbenzofuran derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: A common approach involves sulfonation or oxidation of precursor sulfanyl-benzofuran derivatives. For example, 5-fluoro-2-methyl-3-(3-methylphenylsulfanyl)-1-benzofuran was oxidized using 3-chloroperoxybenzoic acid in dichloromethane at 273 K, followed by purification via column chromatography (hexane–ethyl acetate, 4:1 v/v), yielding 71% . Optimization involves controlling stoichiometry (e.g., 2.0 mmol oxidizing agent per 0.9 mmol substrate) and solvent selection (e.g., diisopropyl ether for slow crystallization).

Q. How can crystallographic data resolve ambiguities in molecular conformation for this compound derivatives?

  • Methodological Answer: X-ray diffraction (XRD) analysis provides precise bond angles and dihedral angles. For instance, in 5-chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran, the benzofuran ring system showed a planar conformation (mean deviation: 0.006 Å), while the sulfonyl-substituted phenyl ring formed an 80.96° dihedral angle with the benzofuran core . Refinement using SHELXL-97 with riding H-atom models (C–H = 0.95–0.98 Å) ensures accuracy .

Advanced Research Questions

Q. How do π–π and C–H···O interactions influence the solid-state packing of this compound derivatives?

  • Methodological Answer: Crystal packing is driven by non-covalent interactions. In 5-chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran, π–π stacking between furan and benzene rings (centroid separations: 3.661–3.771 Å) and C–H···O hydrogen bonds stabilize the lattice . Computational tools like Mercury (CCDC) can visualize these interactions, while Hirshfeld surface analysis quantifies contact contributions (e.g., H···H, O···H contacts) .

Q. What strategies address contradictions in pharmacological activity data for benzofuran derivatives?

  • Methodological Answer: Discrepancies in antifungal or antitumor activity often arise from substituent effects. For example, 5-chloro-2,7-dimethyl derivatives with sulfonyl groups show enhanced antimicrobial activity compared to sulfinyl analogs . Systematic SAR studies using in vitro assays (e.g., MIC testing against Candida albicans) and computational docking (e.g., AutoDock Vina) can reconcile conflicting data by linking substituent polarity to target binding .

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be mitigated?

  • Methodological Answer: Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) at low temperatures (−78°C) enables selective functionalization. For example, introducing sulfonyl groups at the 3-position requires protecting the 5-chloro and 2-methyl groups with trimethylsilyl chloride prior to sulfonation . Solvent polarity (e.g., THF vs. DMF) and temperature gradients (−20°C to RT) further refine selectivity .

Properties

IUPAC Name

5-chloro-3-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSSYXMLLXIOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465365
Record name 5-CHLORO-3-METHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-41-3
Record name 5-CHLORO-3-METHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Chloro-3-methylbenzofuran
4-Chloro-2-iodo-1-prop-2-enoxybenzene
5-Chloro-3-methylbenzofuran
5-Chloro-3-methylbenzofuran
2-(5-chlorobenzofuran-3-yl)acetic Acid
5-Chloro-3-methylbenzofuran
Reactant of Route 6
5-Chloro-3-methylbenzofuran

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